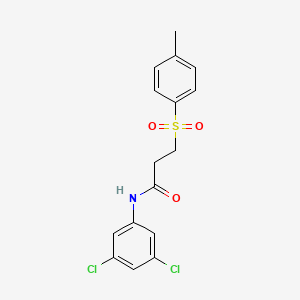

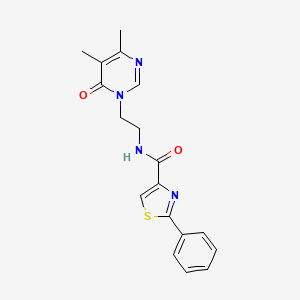

N-(3,5-dichlorophenyl)-3-tosylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3,5-Dichlorophenyl)benzenesulfonamide” is a compound that has been used as an inhibitor of Rac activation by Dock5 . It’s a solid substance with a white to gray color .

Molecular Structure Analysis

The molecular structure of “N-(3,5-Dichlorophenyl)benzenesulfonamide” includes a molecular formula of C12H9Cl2NO2S and a molecular weight of 302.17 g/mol .

Physical And Chemical Properties Analysis

“N-(3,5-Dichlorophenyl)benzenesulfonamide” is a solid substance with a white to gray color . It has a molecular formula of C12H9Cl2NO2S and a molecular weight of 302.17 g/mol .

Applications De Recherche Scientifique

Mycobacterial Energetics Disruption

In the field of medicinal chemistry, derivatives of N-(3,5-dichlorophenyl)-3-tosylpropanamide have been studied for their potential to disrupt mycobacterial energetics. This is particularly relevant in the context of tuberculosis (TB), where drug resistance is a growing concern. Efflux Inhibitors (EIs) derived from this compound could slow down the emergence of resistance and positively affect treatment duration .

Rac Activation Inhibition

Biochemical research has identified N-(3,5-dichlorophenyl)-3-tosylpropanamide as an inhibitor of Rac activation by Dock5 . This application is significant in the study of cell motility, cancer metastasis, and other cellular processes regulated by the Rac protein.

Chiral Drug Intermediates Synthesis

In biochemistry, the compound has potential use in the synthesis of chiral drug intermediates through biocatalysis . Chiral intermediates are crucial for the efficacy and safety of many therapeutic agents, and biocatalysis offers a green chemistry approach to their production.

Agricultural Fungicide Development

N-(3,5-dichlorophenyl)-3-tosylpropanamide has been explored as an agricultural fungicide. Although its use has been limited, understanding its metabolism and disposition can inform the development of new fungicides with improved safety profiles .

Environmental Impact Assessment

The compound’s metabolites and their effects on the environment have been studied, providing insights into the nephrotoxicity and environmental fate of related substances. This research is crucial for environmental health sciences and assessing the impact of agricultural chemicals .

Analytical Method Development

In analytical chemistry, the compound has been used to develop methods for detecting and quantifying similar structures in various matrices. This is essential for environmental monitoring, food safety, and pharmacokinetics studies .

Safety and Hazards

While specific safety and hazard information for “N-(3,5-dichlorophenyl)-3-tosylpropanamide” is not available, related compounds such as “3,5-Dichlorophenyl isocyanate” are known to cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Mécanisme D'action

Target of Action

A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affect mycobacterium tuberculosis energetics . This suggests that N-(3,5-dichlorophenyl)-3-tosylpropanamide may also target similar biochemical pathways in bacteria.

Mode of Action

This could potentially disrupt the normal biochemical processes of the target organism, leading to its inhibition or death .

Result of Action

Based on the effects of structurally similar compounds, it is likely that it leads to disruption of normal cellular processes, potentially leading to cell death .

Propriétés

IUPAC Name |

N-(3,5-dichlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3S/c1-11-2-4-15(5-3-11)23(21,22)7-6-16(20)19-14-9-12(17)8-13(18)10-14/h2-5,8-10H,6-7H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCRNDFNQOXSSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2355872.png)

![2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid](/img/structure/B2355873.png)

![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)

![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)

![2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2355885.png)

![1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One](/img/structure/B2355886.png)